4-Chlorophenyl isocyanate

描述

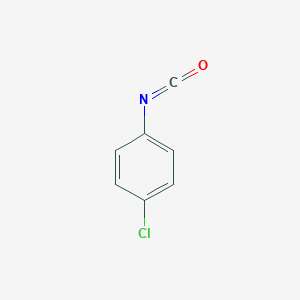

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAKRBAJFHTIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040732 | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chlorophenyl isocyanate appears as colorless to yellow liquid or crystals. Used as an intermediate in pesticide and pharmaceutical manufacture., Colorless to yellow liquid or white solid; [Hawley] White crystalline solid; mp = 29-31 deg C; [MSDSonline] | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C, BP: 116 °C at 45 mm Hg | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

110 °C, 230 °F | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in organic solvents | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.25 g/cu cm at 40 °C | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

95.4 [mmHg], VP: 95.4 mm Hg at 20 °C, 19.4 mm Hg at 25 °C (extrapolated) | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5688 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid or crystals, White solid or crystals | |

CAS No. |

104-12-1 | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROPHENYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46XL60WI8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31.3 °C | |

| Record name | 4-Chlorophenyl Isocyanate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1331 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 4 Chlorophenyl Isocyanate

Phosgene-Based Synthesis Routes

The conventional and most established method for producing aromatic isocyanates on a large scale is through the use of phosgene (B1210022). sabtechmachine.com This approach is characterized by its high efficiency and yield.

Reaction of 4-Chloroaniline (B138754) with Phosgene

The industrial synthesis of 4-chlorophenyl isocyanate typically involves a two-step phosgenation process of 4-chloroaniline. sabtechmachine.com This method is designed to optimize the reaction and minimize the formation of unwanted byproducts, such as N,N'-di-p-chlorophenylurea.

The first stage, known as "cold phosgenation," involves the reaction of 4-chloroaniline with phosgene in an inert solvent like toluene (B28343) or o-dichlorobenzene. sabtechmachine.com This step is conducted at low temperatures, generally ranging from 0°C to 50°C. sabtechmachine.com During this process, 4-chloroaniline reacts with phosgene to form an intermediate N-(4-chlorophenyl)carbamoyl chloride, along with 4-chloroaniline hydrochloride. sabtechmachine.com Maintaining a low temperature is crucial to prevent the formation of urea (B33335) byproducts, which can occur if the isocyanate product reacts with the starting amine. sabtechmachine.comgoogle.com

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Chloroaniline | |

| Reagent | Phosgene (COCl₂) | |

| Solvent | Toluene | echemi.com |

| Temperature Range | 40–50°C | |

| Primary Intermediate | N-(4-chlorophenyl)carbamoyl chloride | sabtechmachine.com |

Triphosgene-Mediated Synthesis

Triphosgene (B27547), or bis(trichloromethyl) carbonate, serves as a solid, safer, and more manageable substitute for gaseous phosgene. innospk.comchemicalbook.com It can be used to synthesize this compound from 4-chloroaniline with high efficiency.

In a typical procedure, triphosgene is dissolved in a suitable solvent such as ethyl acetate (B1210297) and cooled. chemicalbook.com 4-Chloroaniline is then added slowly to the solution while maintaining a low temperature (0–5°C) to control the initial reaction. chemicalbook.com Following the addition, the mixture is heated to reflux for several hours to complete the reaction. chemicalbook.com This method has been shown to produce this compound in high yields. One documented procedure reports a yield of 92% using a molar ratio of triphosgene to 4-chloroaniline of approximately 1:3. chemicalbook.com The product is typically isolated and purified by vacuum distillation. chemicalbook.com

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 4-Chloroaniline | chemicalbook.com |

| Reagent | Triphosgene | chemicalbook.com |

| Solvent | Ethyl Acetate | chemicalbook.com |

| Initial Temperature | 0–5°C (during amine addition) | chemicalbook.com |

| Reaction Temperature | Reflux (60-80°C) | |

| Reaction Time | 3 hours | chemicalbook.com |

| Molar Ratio (Triphosgene:Amine) | 1:3 | chemicalbook.com |

| Reported Yield | 92% | chemicalbook.com |

Non-Phosgene Synthesis Approaches

Concerns over the toxicity of phosgene have prompted the development of alternative, "phosgene-free" synthetic routes for isocyanates. nih.govacs.org These methods often involve two main stages: the synthesis of a carbamate (B1207046) precursor, followed by its thermal decomposition to the isocyanate. nih.govacs.org

One prominent non-phosgene approach involves the reaction of an amine with dimethyl carbonate (DMC) to form a carbamate, which is then thermally decomposed to the isocyanate. nih.gov While the reaction of aromatic amines like 4-chloroaniline with DMC requires more stringent conditions than aliphatic amines, it represents a viable pathway. nih.gov Other non-phosgene methods include the reaction of formamides with a diorganocarbonate followed by thermolysis, and the Curtius rearrangement of acyl azides, although the latter is less common for industrial-scale production. scholaris.cagoogle.com These processes are considered more environmentally friendly as they avoid the use of phosgene and the production of corrosive hydrogen chloride byproduct. nih.govacs.org

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group into a molecule. For the synthesis of isocyanates, this typically involves the reaction of nitro or amine compounds with carbon monoxide.

A direct route to synthesizing aryl isocyanates is the catalytic carbonylation of aromatic nitro compounds. In the case of this compound, 4-chloronitrobenzene serves as the starting material. Research has shown that the carbonylation of 4-chloronitrobenzene in the presence of a rhodium-based catalyst system, specifically [Rh(CO)₂Cl]₂ activated by pyridine (B92270) and pyridine hydrochloride, can yield this compound. nih.gov This reaction is typically carried out in an autoclave under pressure.

Similarly, the carbonylation of the corresponding amine, 4-chloroaniline, with carbon monoxide is another pathway. These non-phosgene routes are considered more environmentally friendly alternatives to traditional methods. nih.gov The reaction involves the catalyzed synthesis of a carbamate from the amine and carbon monoxide, followed by thermal decomposition to the isocyanate. nih.gov

Table 1: Carbonylation of 4-Chloronitrobenzene to this compound

| Starting Material | Catalyst System | Temperature | CO Pressure | Time | Yield |

| 4-Chloronitrobenzene | [Rh(CO)₂Cl]₂-Pyridine-Pyridine Hydrochloride | 205°C | 50 atm | 40 min | 36-47% |

Data from a study on the carbonylation of various substituted nitrobenzenes. nih.gov

Dimethyl Carbonate (DMC) Method

The use of dimethyl carbonate (DMC) as a reagent for isocyanate synthesis represents a significant advancement in green chemistry. acs.org DMC is a non-toxic alternative to the highly hazardous phosgene traditionally used in isocyanate production. The synthesis of isocyanates via the DMC method is a two-step process: first, the methoxycarbonylation of an amine with DMC to produce a carbamate intermediate, and second, the thermal decomposition of this carbamate to yield the final isocyanate product. acs.org

For the synthesis of this compound, the process begins with the reaction of 4-chloroaniline with dimethyl carbonate to form methyl N-(4-chlorophenyl) carbamate. This carbamate is then subjected to thermal decomposition to produce this compound.

The synthesis of the carbamate intermediate from an amine and DMC is often facilitated by a catalyst. Zinc compounds, including zinc oxide and zinc salts, have been identified as effective catalysts for this transformation. For instance, zinc-incorporated berlinite (B1174126) (ZnAlPO₄) has been shown to catalyze the methoxycarbonylation of diamines with DMC. nih.gov The catalytic activity is attributed to the presence of zinc(II) ions, which possess a higher tendency to draw electrons compared to those in zinc oxide alone. nih.gov In a broader context of aromatic carbamate synthesis, mixed metal oxides containing zinc, such as CeZnZr, have been patented for the reaction of aromatic amines with dialkyl carbonates, highlighting the versatility of zinc-based catalysts in this chemistry. google.com

The stoichiometric ratio of the reactants, specifically the amine and dimethyl carbonate, plays a crucial role in the yield of the resulting carbamate. An excess of DMC is often employed to drive the reaction towards completion and can also serve as a solvent. oiccpress.com

Studies on the reaction of various amines with DMC have demonstrated the impact of the molar ratio on product yield. For example, in the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine (B7767898) (HDA) and DMC, increasing the DMC/HDA molar ratio from 2:1 to 8:1 led to a rapid increase in the conversion of HDA and the yield of the dicarbamate. nih.gov A maximum dicarbamate yield of 87% was achieved at a DMC/HDA molar ratio of 8:1. nih.gov Similarly, in the reaction of n-butylamine with DMC, the conversion of the amine increased with an increasing amount of DMC up to a molar ratio of 1:7. oiccpress.com For aromatic amines, a patent for the synthesis of aromatic carbamates suggests a ratio of amine to dialkyl carbonate in the range of 1:20 to 1:30. google.com This indicates that optimizing the stoichiometric ratio is a key parameter for maximizing the yield of the carbamate intermediate in the synthesis of this compound.

Table 2: Effect of Amine:DMC Molar Ratio on Carbamate Yield

| Amine | Catalyst | Amine:DMC Molar Ratio | Effect on Yield/Conversion |

| 1,6-Hexanediamine | ZnAlPO₄ | 2:1 to 8:1 | Rapid increase in HDA conversion and dicarbamate yield. nih.gov |

| 1,6-Hexanediamine | ZnAlPO₄ | 8:1 | Maximum dicarbamate yield of 87%. nih.gov |

| n-Butylamine | Zinc Aluminophosphate | Up to 1:7 | Increased conversion of n-butylamine. oiccpress.com |

| Aromatic Amines | CeZnZr mixed metal oxide | 1:20 to 1:30 | Preferred range for aromatic carbamate synthesis. google.com |

Other Green Chemistry Approaches for Isocyanate Synthesis

Beyond the DMC method, other green chemistry strategies for isocyanate synthesis are being explored to avoid hazardous reagents like phosgene. rsc.org These methods align with the principles of sustainable chemistry by aiming for safer processes and reduced environmental impact. rsc.org

One such approach involves the use of bio-based resources for the production of isocyanates. rsc.orgresearchgate.net This strategy addresses sustainability by moving away from fossil fuel-based feedstocks. rsc.orgsemanticscholar.org

Another innovative, phosgene-free method is the Lossen rearrangement of hydroxamic acids to isocyanates. This reaction can be mediated by carbonyldiimidazole (CDI), which serves as a greener alternative to the conditions typically required for similar rearrangements like the Curtius and Hofmann rearrangements. scispace.com These alternative synthetic routes represent the ongoing efforts in the chemical industry to develop more sustainable and safer processes for the production of important chemical intermediates like this compound.

Advanced Reaction Mechanisms and Reactivity of 4 Chlorophenyl Isocyanate

Electrophilicity of the Isocyanate Group

The isocyanate functional group (-N=C=O) is inherently electrophilic due to the electron-deficient nature of the central carbon atom, which is double-bonded to two electronegative atoms, nitrogen and oxygen. This electrophilicity makes the carbon atom susceptible to attack by nucleophiles. sci-hub.sewikipedia.org The reactivity of the NCO group is determined by its electronic structure. inlibrary.uz Any group attached to the nitrogen atom that withdraws electrons will enhance the positive charge on the carbon, thereby increasing the isocyanate's reactivity towards nucleophiles. sci-hub.se Conversely, electron-donating groups decrease this reactivity. sci-hub.se

In 4-chlorophenyl isocyanate, the chlorine atom is an electron-withdrawing substituent. This property has a significant impact on the reactivity of the isocyanate group. The chlorine atom enhances the electrophilicity of the -NCO group, making the compound a highly reactive intermediate in organic synthesis.

Studies comparing the reaction rates of various substituted phenyl isocyanates have confirmed this effect. For instance, phenyl isocyanates substituted with electron-withdrawing groups like chlorine or nitrile show significantly greater reaction rates with alcohols compared to those with electron-donating groups like methyl. rsc.org The accelerating effect of electron-withdrawing groups on the reaction rate between an alcohol and an isocyanate is indicated by positive Hammett constants. rsc.org This increased reactivity makes this compound particularly useful for creating ureas and carbamates.

| Substituent Effect on Reactivity | | :--- | :--- | | Substituent Type | Effect on Electrophilicity | Relative Reaction Rate | | Electron-Withdrawing (e.g., -Cl, -NO₂) | Increases | Higher | | Electron-Donating (e.g., -CH₃, -OCH₃) | Decreases | Lower |

Nucleophilic Addition Reactions

The primary mode of reaction for this compound is nucleophilic addition to the electrophilic carbon of the isocyanate group. wikipedia.org This reactivity allows for the formation of a wide range of derivatives, most notably ureas and carbamates, through reactions with amines and alcohols, respectively. wikipedia.org

Isocyanates readily react with primary or secondary amines to form substituted ureas. wikipedia.org The reaction involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. This reaction is fundamental in the synthesis of many commercial products, including pharmaceuticals and agrochemicals.

A specific example is the reaction of this compound with 4-aminophenylamine (1,4-diaminobenzene) to produce 3-(4-aminophenyl)-1-(4-chlorophenyl)urea. The mechanism involves the nucleophilic addition of the amine to the electrophilic isocyanate carbon, followed by a proton transfer to form the stable urea (B33335) linkage.

The kinetics of urea formation are influenced by several factors, including the basicity and steric hindrance of the amine, the solvent, and the temperature. sci-hub.se Aliphatic amines are generally more reactive than aromatic amines due to their higher basicity. sci-hub.se

The synthesis of substituted ureas from this compound can be performed under various conditions, including both solvent-based and solvent-free systems.

Table 3.2.1.1: Synthesis Conditions for 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent | Dichloromethane (B109758) (DCM) | None |

| Temperature | 0°C to 25°C | 50°C to 80°C |

| Reaction Time | 6–12 hours | 2–8 hours |

| Catalyst/Additive | Triethylamine (B128534) (as HCl scavenger) | None |

| Yield | 70–85% | 65–75% |

In solvent-based methods, a base like triethylamine is often added to neutralize the hydrogen chloride (HCl) that can form as a byproduct in certain synthetic routes, driving the reaction to completion. Solvent-free methods are advantageous as they eliminate solvent waste and can be scalable for industrial production.

When this compound is treated with an alcohol, a carbamate (B1207046) (or urethane) linkage is formed. wikipedia.orgnih.gov This reaction is central to the production of polyurethane polymers, where a diisocyanate is reacted with a diol or polyol. wikipedia.org The reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. nih.gov

The reverse reaction, the thermal decomposition of a carbamate to yield an isocyanate and an alcohol, is also a significant process, particularly in phosgene-free methods of isocyanate synthesis. epa.govacs.orgresearchgate.net

The reaction between an isocyanate and an alcohol can proceed without a catalyst, but it is often accelerated by one. rsc.org There is a competition between the uncatalyzed pathway and various catalyzed (or molecule-assisted) pathways. ugent.be

Uncatalyzed Pathway: The reaction can occur spontaneously, though often at a slower rate compared to catalyzed versions. rsc.org

Catalyzed Pathways: A variety of catalysts can be employed to increase the rate of carbamate formation. These can be broadly categorized as base or acid catalysts. ugent.be

Base Catalysts: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common catalysts. rsc.org They are believed to function by activating the alcohol through hydrogen bonding, increasing its nucleophilicity. ugent.be Anionic catalysts, such as carboxylates and phenolates, are also effective. rsc.org

Organometallic Catalysts: Tin compounds, like dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the isocyanate-alcohol reaction. zenodo.org

Autocatalysis: The alcohol reactant itself can act as a catalyst, especially at higher concentrations, by forming hydrogen-bonded complexes with the isocyanate. ugent.be The carbamate product can also exhibit an autocatalytic effect. ugent.be

Reactions with Water: Hydrolysis Pathways

Cycloaddition Reactions

This compound can participate in [2+2] cycloaddition reactions with alkenes to form β-lactam rings. For example, aryl isocyanates react with dihydrofuran to produce bicyclic β-lactams in high yields. chemicalbook.com This reaction is a valuable method for the synthesis of these four-membered heterocyclic compounds. nih.gov

The mechanism of the [2+2] cycloaddition of isocyanates with alkenes can vary. For highly reactive isocyanates like chlorosulfonyl isocyanate (CSI), the reaction with electron-rich alkenes often proceeds through a stepwise single electron transfer (SET) pathway, forming a 1,4-diradical intermediate. researchtrends.net In contrast, reactions with electron-deficient alkenes tend to follow a concerted pathway. researchtrends.net Ketenes, which can be generated in situ, also undergo [2+2] cycloaddition with imines to form β-lactams. acs.orgmdpi.com

In some synthetic strategies, this compound is used to acylate a pre-formed β-lactam structure. For instance, a 3-amino-2-azetidinone derivative can be acylated with this compound to generate a 3-ureido-2-azetidinone. mdpi.com

Reactions with Dihydrofuran

Aryl isocyanates, including this compound, are known to participate in [2+2] cycloaddition reactions. thermofisher.in When reacting with dihydrofuran, this compound undergoes this cycloaddition to efficiently produce bicyclic β-lactams. thermofisher.inmyfisherstore.com This reaction is a key method for synthesizing these structured compounds.

Other Complex Reaction Pathways

Hydroboration Reactions

The hydroboration of this compound is a significant reaction pathway that can be influenced by various catalytic systems, leading to different reduction products. The process can be highly selective, depending on the chosen catalyst and reaction conditions.

Several catalytic systems have been developed for the hydroboration of isocyanates, demonstrating notable selectivity. Commercially available sodium hydride (NaH) at very low loadings serves as an efficient catalyst for the chemoselective hydroboration of both aliphatic and aromatic isocyanates. goettingen-research-online.de Depending on the reaction conditions, this system can controllably yield N-boryl formamides, bis(boryl)hemiaminals, or N-boryl methylamines. goettingen-research-online.de

Other catalytic systems include cobalt-based catalysts, which can also direct the reaction towards either formamides or N-methylamines based on the concentration of the hydroborating agent, pinacolborane (HBpin), and the conditions used. rsc.org An aluminium dihydride complex has also been utilized, catalyzing the chemoselective hydroboration of various heteroallenes, including isocyanates. researchgate.net Furthermore, lithium tert-butoxide (tBuOLi) has been shown to be a competent precatalyst for the hydroboration of esters, a reaction that tolerates the presence of a 4-chlorophenyl group. acs.orgnih.govacs.org

| Catalytic System | Substrate | Primary Product(s) | Selectivity Note | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | p-chlorophenyl isocyanate | N-boryl formamides, N-,O-(bis)-(boryl)hemiaminals, N-boryl methylamines | Product outcome is controllable by reaction conditions. | goettingen-research-online.de |

| Aluminium Hydride Complex (I) | This compound | N-boryl formamide (B127407), N,O-bis(boryl) hemiaminal, N-boryl methylamine (B109427) | Catalyzes chemoselective reduction. | researchgate.net |

| Co(acac)₂/dpephos | Isocyanates | Formamides or N-methylamines | Chemodivergent outcome depends on HBPin concentration. | rsc.org |

| tBuOLi | Esters (e.g., 4-chlorophenyl benzoate) | Alcohols (via alkoxyborane intermediate) | High chemoselectivity; tolerates various functional groups. | acs.orgnih.gov |

Kinetic studies provide valuable insights into the hydroboration process. A study involving an aluminium hydride complex for the hydroboration of this compound tracked the reaction progress over time at temperatures ranging from room temperature to 80°C. researchgate.net Stacked ¹H NMR spectra revealed the sequential formation of different products, starting with the N-boryl formamide (4-ClPhN(Bpin)CHO), followed by the N,O-bis(boryl) hemiaminal (4-ClPhN(Bpin)CH₂O(Bpin)), and finally the fully reduced N-boryl methylamine (4-ClPhN(Bpin)CH₃). researchgate.net

| Time / Temperature | Dominant Species Observed |

|---|---|

| 5 min @ 25°C | Starting material (4-ClPhNCO) and N-boryl formamide (5n) |

| Intermediate times / temperatures | Increase in N-boryl formamide (5n) and appearance of N,O-bis(boryl) hemiaminal (6n) |

| 1400 min @ 80°C | Significant formation of N-boryl methylamine (7n) |

Similarly, in-situ monitoring of the NaH-catalyzed hydroboration of p-chlorophenyl isocyanate confirmed the sequential formation of intermediates. goettingen-research-online.de A proposed mechanism suggests that NaH initially combines with the isocyanate to form an intermediate which then enters the catalytic cycle, reacting with another isocyanate molecule and HBpin to generate the observed products. goettingen-research-online.de The general mechanism of hydroboration can proceed through either a dissociative pathway, where a trivalent borane (B79455) is generated, or an associative pathway. umich.edu

Amidation of Indoles and Pyrroles

This compound is a key reagent in the amidation of heterocyclic compounds like indoles and pyrroles, a reaction whose selectivity can be precisely controlled by Lewis acid catalysts.

The use of borane Lewis acids provides a powerful method for the chemo- and regio-selective functionalization of indoles and pyrroles with isocyanates. rsc.orgrsc.org The choice of the borane catalyst is crucial in directing the outcome of the reaction. aalto.fi

For N-protected indoles, such as N-methylindole, the borane catalyst B(C₆F₅)₃ (tris(pentafluorophenyl)borane) effectively mediates C3 amidation. rsc.orgaalto.fi Using 30 mol% of B(C₆F₅)₃, various N-methylindoles and pyrroles react with aryl isocyanates, including this compound, to yield the corresponding C3-substituted amide products in moderate to good yields. rsc.orgaalto.fi

Conversely, for unprotected indoles (containing an N-H bond), the reaction exhibits different selectivity. While B(C₆F₅)₃ can catalyze N-carboxamidation, the more Lewis acidic BCl₃ (boron trichloride) is significantly more efficient. rsc.orgaalto.fi Using just 5 mol% of BCl₃, unprotected indoles react with aryl isocyanates to afford the N-carboxamidated urea derivatives in excellent, near-quantitative yields. rsc.orgcardiff.ac.uk

An interesting case of selectivity was observed in the reaction between 5-bromo-1-methylindole and this compound with B(C₆F₅)₃ as the catalyst. rsc.orgcardiff.ac.uk Instead of the anticipated C3 functionalized product, the reaction yielded a boron adduct and a C₆F₅-transfer product, highlighting how substrate electronics can alter the reaction pathway. rsc.orgcardiff.ac.uk

| Substrate | Catalyst (Loading) | Primary Product Type | Yield | Reference |

|---|---|---|---|---|

| N-methylindole | B(C₆F₅)₃ (30 mol%) | C3-Amide (N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide) | Not specified | rsc.org |

| 1H-Indole | BCl₃ (5 mol%) | N-Urea (N-(4-chlorophenyl)-1H-indole-1-carboxamide) | Up to 98% | rsc.orgcardiff.ac.uk |

| 5-chloro-1H-indole | BCl₃ (5 mol%) | N-Urea | Excellent | cardiff.ac.uk |

| N-methylpyrrole | B(C₆F₅)₃ (30 mol%) | C3-Amide (N-(4-chlorophenyl)-1-methyl-1H-pyrrole-3-carboxamide) | Not specified | rsc.orgresearchgate.net |

| 5-bromo-1-methylindole | B(C₆F₅)₃ | Boron adduct and C₆F₅-transfer product (No C3 amidation) | 39% and 41% respectively | rsc.orgcardiff.ac.uk |

| N-methylindole | HFIP (solvent/promoter) | C3-Amide (N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide) | 95% | amazonaws.com |

Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes

A significant advancement in the functionalization of azobenzenes is the rhenium-catalyzed C–H aminocarbonylation, which provides a direct and atom-economical route to o-azobenzamides. rsc.orgrsc.org This method utilizes isocyanates, including this compound, as the carbonylating agent, offering an efficient alternative to traditional synthetic pathways that often require pre-functionalized starting materials and generate substantial waste. rsc.org

The reaction's efficiency is notably improved by the addition of sodium acetate (B1210297), which is believed to accelerate the C–H bond activation step. rsc.orgrsc.org This process is highly regioselective, yielding exclusively the mono-C–H functionalized product. rsc.org The steric hindrance introduced by the newly formed benzamide (B126) group on the mono-aminocarbonylated product is thought to prevent a second C-H aminocarbonylation from occurring. rsc.org

Mechanistic studies suggest the reaction proceeds through a deprotonative C–H activation pathway, with a five-membered rhenacycle identified as a key reaction intermediate. rsc.org This intermediate has been isolated and shown to catalyze the reaction, supporting its role in the catalytic cycle. rsc.org

The scope of the reaction has been investigated with respect to both the azobenzene (B91143) and isocyanate coupling partners. The reaction accommodates a variety of isocyanates, including those with electron-withdrawing and electron-donating groups, leading to the corresponding o-azobenzamides in synthetically useful yields. researchgate.net

The reaction of azobenzene with various isocyanates, including this compound, under rhenium catalysis is summarized in the table below.

Table 1: Rhenium-Catalyzed Aminocarbonylation of Azobenzene with Various Isocyanates

| Entry | Isocyanate | Product | Yield (%) |

| 1 | Phenyl isocyanate | 2-(phenylcarbamoyl)azobenzene | 78 |

| 2 | 4-Methoxyphenyl isocyanate | 2-((4-methoxyphenyl)carbamoyl)azobenzene | 85 |

| 3 | This compound | 2-((4-chlorophenyl)carbamoyl)azobenzene | 75 |

| 4 | 4-Bromophenyl isocyanate | 2-((4-bromophenyl)carbamoyl)azobenzene | 75 |

| 5 | 4-(Trifluoromethyl)phenyl isocyanate | 2-((4-(trifluoromethyl)phenyl)carbamoyl)azobenzene | 68 |

| 6 | 3,5-Dimethylphenyl isocyanate | 2-((3,5-dimethylphenyl)carbamoyl)azobenzene | 82 |

| 7 | Naphthyl isocyanate | 2-(naphthalen-1-ylcarbamoyl)azobenzene | 72 |

| 8 | Benzyl isocyanate | 2-(benzylcarbamoyl)azobenzene | 55 |

Reaction conditions: Azobenzene (0.25 mmol), isocyanate (0.5 mmol), Re₂(CO)₁₀ (0.0125 mmol), NaOAc (0.05 mmol), toluene (B28343) (1.0 mL) at 130 °C for 24 h. Isolated yields.

Derivatives and Their Synthetic Utility in Research

Synthesis of Isothiocyanates

While 4-chlorophenyl isocyanate is an isocyanate, it can be utilized as a reagent to facilitate the synthesis of other related compounds, such as isothiocyanates.

A notable synthetic application involves the preparation of various isothiocyanates from primary nitroalkanes. In this reaction, the primary nitroalkane is treated with thiourea (B124793) in the presence of this compound and a catalytic amount of triethylamine (B128534). This process, carried out in benzene, yields the desired isothiocyanates in moderate yields. mdpi.com The this compound acts as a dehydrating or activating agent in this transformation, facilitating the conversion of the thiourea-nitroalkane adduct into the final isothiocyanate product.

| Reactant 1 | Reactant 2 | Reagents | Product Class |

| Primary Nitroalkane | Thiourea | This compound, Triethylamine | Isothiocyanate |

Urea (B33335) Derivatives for Medicinal Chemistry

The most prominent application of this compound in research is the synthesis of N,N'-disubstituted urea derivatives. The reaction of the isocyanate with a primary or secondary amine provides a direct and efficient route to these structures. The resulting urea moiety is a critical pharmacophore in numerous drug candidates due to its ability to form stable hydrogen bond interactions with biological targets.

Pyrimido[4,5-b]quinoline derivatives, which are structurally similar to flavins, can be synthesized using aryl isocyanates. One method involves the cyclization of 2-aminoquinoline-3-carboxamide (B1276296) with an appropriate aryl isocyanate. rasayanjournal.co.in By applying this methodology, this compound can be reacted with 2-aminoquinoline-3-carboxamide to construct the pyrimido[5,4-c]quinolin-4(3H)-one core, incorporating the 4-chlorophenyl group into the final heterocyclic structure. These compounds are of interest for their potential biological activities.

| Precursor | Reagent | Product Class |

| 2-Aminoquinoline-3-carboxamide | This compound | Pyrimido[5,4-c]quinolin-4(3H)-one derivatives |

The synthesis of the specifically named compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, exemplifies the direct utility of this compound in creating complex drug-like molecules. The key step in this synthesis is the formation of the urea linkage.

This is achieved by reacting this compound with the amine precursor, 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide. The synthesis of this amine precursor can be accomplished via a nucleophilic aromatic substitution reaction (SNAr), where 4-chloropyridine-3-sulfonamide (B47618) is reacted with 1-(3,4-dichlorophenyl)piperazine. The electron-withdrawing nature of the adjacent sulfonamide group activates the 4-position of the pyridine (B92270) ring, facilitating the displacement of the chloride by the piperazine (B1678402) nucleophile. The final urea derivative is then formed in high yield by the straightforward addition of this compound.

| Amine Precursor | Reagent | Product |

| 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | This compound | N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide |

Azole heterocycles, such as pyrazoles, imidazoles, and triazoles, are prevalent in medicinal chemistry. google.com Urea derivatives incorporating these rings can be readily synthesized using this compound. The general strategy involves the reaction of an amino-substituted azole with this compound. The nucleophilic amino group of the azole attacks the electrophilic carbonyl carbon of the isocyanate, resulting in the formation of a stable N-(4-chlorophenyl)-N'-(azolyl)urea derivative. This approach allows for the modular synthesis of a wide array of potential bioactive compounds by varying the structure of the azole precursor.

| Amine Precursor Class | Reagent | Product Class |

| Amino-azole (e.g., aminopyrazole, aminotriazole) | This compound | Azole-containing urea derivatives |

The unique properties of boron clusters, such as the icosahedral closo-dodecaborate anion ([B₁₂H₁₂]²⁻), have made them attractive scaffolds in medicinal chemistry and materials science. Functionalized derivatives of this cluster can be synthesized, including urea-based structures.

Specifically, the amino-closo-dodecaborate anion, [B₁₂H₁₁NH₂]²⁻, serves as a nucleophilic amine precursor. The reaction of this dianion with two equivalents of this compound leads to the formation of a disubstituted urea derivative. In a documented synthesis, this reaction was used to prepare [PPh₄]₂[(p-ClC₆H₄NHC(O))NHB₁₂H₁₀], which was isolated as a colorless microcrystalline solid in 91% yield. This demonstrates the utility of this compound in the functionalization of inorganic boron clusters for advanced applications.

| Amine Precursor | Reagent | Product |

| [B₁₂H₁₁NH₂]²⁻ | This compound (2 equiv.) | [(4-ClC₆H₄NHC(O))NHB₁₂H₁₀]²⁻ |

Carbamate (B1207046) Derivatives

The isocyanate group of this compound is a versatile functional group that readily reacts with nucleophiles such as alcohols and amines. This reactivity is harnessed in the synthesis of a wide array of carbamate derivatives, which serve as crucial intermediates in various synthetic methodologies.

Synthesis of the Unsaturated Carbamate Precursor

The initial step involves the reaction of this compound with an unsaturated alcohol, such as an allylic or homoallylic alcohol. This is a standard nucleophilic addition reaction where the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon of the isocyanate. The reaction is typically carried out in an aprotic solvent and often requires a base catalyst, such as triethylamine or pyridine, to facilitate the deprotonation of the alcohol. This yields the corresponding unsaturated N-(4-chlorophenyl) carbamate.

Iodo-cyclization of the Unsaturated Carbamate

Once the unsaturated carbamate precursor is synthesized, the key cyclization step is performed. Iodo-cyclization is an electrophilic-induced cyclization where an iodinating agent activates the double bond of the unsaturated system, making it susceptible to intramolecular attack by a nucleophile. In the case of unsaturated N-(4-chlorophenyl) carbamates, the carbamate moiety itself contains the nucleophile.

The reaction is typically initiated by the addition of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to a solution of the unsaturated carbamate in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN). The iodine species reacts with the alkene to form a cyclic iodonium (B1229267) ion intermediate.

Mechanism and Regioselectivity

The carbamate group is an ambident nucleophile, meaning it has two potential nucleophilic sites: the nitrogen atom and the carbonyl oxygen atom. cdnsciencepub.com The intramolecular attack on the iodonium ion can therefore proceed via two different pathways, leading to different cyclized products.

N-cyclization: Attack by the nitrogen atom results in the formation of a five- or six-membered heterocyclic ring containing a nitrogen atom, specifically an oxazolidinone or an oxazinanone derivative, respectively. This pathway is often favored under basic conditions, which increase the nucleophilicity of the nitrogen atom. cdnsciencepub.com

O-cyclization: Attack by the carbonyl oxygen atom leads to the formation of a cyclic iminocarbonate. This pathway can be favored under neutral or acidic conditions.

The regioselectivity of the cyclization is highly dependent on the reaction conditions, including the choice of solvent and the presence or absence of a base. cdnsciencepub.com For the synthesis of cyclic carbamates (oxazolidinones), conditions favoring N-cyclization are employed.

The reaction proceeds with a high degree of stereoselectivity. The intramolecular nucleophilic attack on the iodonium ion typically occurs in an anti-fashion with respect to the iodine bridge, leading to a trans relationship between the newly formed C-N bond and the C-I bond in the product.

The table below summarizes representative conditions and outcomes for the iodo-cyclization of a hypothetical N-(4-chlorophenyl) allylic carbamate to form a 5-(iodomethyl)oxazolidin-2-one derivative, based on analogous reactions reported in the literature.

| Entry | Iodine Source | Base | Solvent | Product | Diastereomeric Ratio (syn:anti) |

| 1 | I₂ | NaHCO₃ | CH₂Cl₂ | 3-(4-chlorophenyl)-5-(iodomethyl)oxazolidin-2-one | 10:90 |

| 2 | NIS | - | CH₃CN | 3-(4-chlorophenyl)-5-(iodomethyl)oxazolidin-2-one | 15:85 |

| 3 | I₂ | K₂CO₃ | THF | 3-(4-chlorophenyl)-5-(iodomethyl)oxazolidin-2-one | 5:95 |

Data is illustrative and based on findings for analogous N-substituted unsaturated carbamates.

Synthetic Utility of the Resulting Cyclic Carbamates

Polymer Chemistry and Materials Science Applications

Role in Polyurethane Synthesis

In the broader field of polyurethane chemistry, isocyanates are fundamental building blocks. However, as a monoisocyanate, 4-Chlorophenyl isocyanate acts as a chain-terminating or modifying agent rather than a monomer for building the primary polymer backbone, a role reserved for di- or polyisocyanates.

The synthesis of poly(carbonate-urethane)s typically involves the polyaddition reaction of polycarbonate diols with diisocyanates to form the characteristic urethane (B1682113) linkages in the polymer backbone. mdpi.comresearchgate.net These materials are valued for their hydrolytic and oxidative stability. mdpi.com A literature search for the specific use of this compound as a primary monomer for the formation of poly(carbonate-urethane) polymers did not yield specific results. Its role as a monoisocyanate would be to cap polymer chain ends, thereby controlling molecular weight or functionalizing the polymer, rather than participating in chain extension.

The surface modification of cellulose (B213188) and nanocellulose with isocyanates is a well-established method to alter their surface chemistry and properties. nih.gov The hydroxyl groups on the surface of cellulose provide reactive sites for isocyanates to form carbamate (B1207046) linkages. This compound has been specifically used to react with cellulose to create functionalized materials, such as chiroptical cellulose, which can form chiral nematic mesomorphic structures when combined with silica (B1680970). nih.gov

The reaction of isocyanates with cellulose is a strategy employed to enhance the thermal and mechanical properties of cellulose-based materials, often for applications in textiles or composites. nih.gov This modification can improve the interfacial adhesion between cellulose fibers and a polymer matrix, leading to composites with better performance. nih.gov While this is a general application for isocyanates, specific research data detailing the quantitative improvement in thermal and mechanical properties of cellulose exclusively modified with this compound were not identified in the performed search.

A significant application of this compound is in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). oup.comnih.govresearchgate.net In this process, cellulose is chemically modified by reacting its hydroxyl groups with this compound. oup.comoup.com This reaction yields cellulose p-chlorophenylcarbamate, a chiral selector that is then coated or immobilized onto a silica gel support. oup.com

The resulting CSP exhibits high enantioseparation capabilities for a wide range of racemic compounds. oup.com The chiral recognition mechanism relies on the specific interactions between the chiral analyte and the carbamate groups on the cellulose backbone. The presence of the chloro- and phenyl- groups on the isocyanate moiety plays a crucial role in the enantioselective interactions. researchgate.net Research has demonstrated the successful separation of numerous racemates using CSPs derived from this compound, achieving high separation and resolution factors. oup.comoup.com

Table 1: Enantioseparation Results on a Cellulose p-chlorophenylcarbamate-based Chiral Stationary Phase Data sourced from research on immobilized cellulose-based CSPs for HPLC. oup.com

| Racemic Compound | Mobile Phase (Hexane/2-Propanol) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |

| Tröger's base | 90/10 | 1.15 | 1.63 | 4.35 |

| 2,2,2-Trifluoro-1-(9-anthryl)ethanol | 90/10 | 2.13 | 1.34 | 4.31 |

| Flavanone | 90/10 | 2.68 | 1.16 | 2.50 |

| Benzoin | 90/10 | 3.51 | 1.25 | 3.32 |

| 1-Phenyl-1-propanol | 98/2 | 3.26 | 1.10 | 1.62 |

| Trans-Stilbene oxide | 90/10 | 1.22 | 1.88 | 6.84 |

| Dibenzoyl-L-tartaric acid | 80/20 (+0.1% TFA) | 1.37 | 1.36 | 2.93 |

| N-Benzoyl-DL-alanine | 90/10 (+0.1% TFA) | 2.05 | 1.09 | 1.14 |

Surface Modification of Cellulose and Nanocellulose

Interfacial Polymerization for Microcapsule Preparation

Interfacial polymerization is a common technique for producing microcapsules, where a polymer shell forms at the interface of an oil-in-water emulsion. nih.govmdpi.com This method is used to encapsulate active ingredients, such as pesticides or phase change materials. nih.govmdpi.com The formation of a polyurea shell, for instance, requires the reaction of a di- or polyisocyanate in the oil phase with a di- or polyamine in the aqueous phase. nih.govmdpi.com

Research on the preparation of polyurea microcapsules using chitosan (B1678972) oligosaccharide as the aqueous amine component has been conducted for applications like the controlled release of pesticides. nih.govresearchgate.net However, the literature specifies the use of diisocyanates, such as methylene (B1212753) diphenyl diisocyanate (MDI), as the oil-soluble monomer necessary to form the cross-linked polyurea shell. nih.govresearchgate.net A thorough search did not yield any studies describing the use of this compound for the preparation of polyurea microcapsules via interfacial polymerization. As a monoisocyanate, it cannot form a polymer shell and would instead terminate the polymerization process. The compound 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)-N-(3,4-dichlorophenyl)-propanamide, which contains a 4-chlorophenyl group, has been used as the core material in such microcapsules, but this is distinct from the chemistry of the shell formation. nih.govresearchgate.net

Blocked Isocyanates and Their Applications

In the realm of polymer chemistry and materials science, the high reactivity of the isocyanate group (-NCO), while advantageous for polymerization, presents challenges in terms of storage stability and handling. To address this, the concept of "blocked isocyanates" has been developed. This involves the reversible reaction of an isocyanate with a blocking agent to form a thermally labile adduct. This process temporarily masks the reactive NCO group, rendering it inert under ambient conditions. Upon heating to a specific "deblocking" temperature, the adduct dissociates, regenerating the isocyanate and the blocking agent, thereby allowing the isocyanate to participate in subsequent reactions. This compound, with its distinct electronic properties, serves as a valuable model and precursor for studying and developing blocked isocyanate systems.

The formation of a blocked isocyanate is an equilibrium reaction, where the isocyanate reacts with a compound containing active hydrogen, such as a phenol, oxime, or lactam, to form a urethane (or carbamate) linkage. The stability of this linkage and the temperature at which it dissociates are influenced by several factors, including the chemical structure of both the isocyanate and the blocking agent. The presence of the electron-withdrawing chlorine atom at the para-position of the phenyl ring in this compound significantly influences the electrophilicity of the isocyanate carbon, which in turn affects the stability of the blocked adduct and its deblocking temperature. Generally, electron-withdrawing substituents on the aryl isocyanate ring can lead to a lower deblocking temperature.

Detailed Research Findings

Research into blocked isocyanates derived from this compound has explored the use of various blocking agents, each imparting different deblocking characteristics to the resulting adduct. The choice of blocking agent is critical as it dictates the processing temperature required to initiate curing in applications such as coatings, adhesives, and elastomers. Common classes of blocking agents include phenols, ε-caprolactam, and oximes like methyl ethyl ketoxime (MEKO).

Studies have shown that the thermal stability of the resulting carbamate is directly related to the acidity and nucleophilicity of the blocking agent. For instance, phenols with electron-withdrawing groups, which are more acidic and less nucleophilic, tend to form less stable adducts that deblock at lower temperatures. This principle suggests that blocking this compound with a substituted phenol, such as p-chlorophenol, would result in a system with specific deblocking behavior influenced by the electronic effects of the chlorine atoms on both the isocyanate and the blocking agent.

The kinetics of the deblocking reaction are of paramount importance for practical applications, as they determine the cure rate of a formulation. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to determine the deblocking temperatures. These analyses typically reveal an endothermic transition corresponding to the dissociation of the blocked isocyanate.

While specific research focusing exclusively on this compound is not as extensive as for commodity diisocyanates like TDI and MDI, the principles derived from studies on substituted aromatic isocyanates are applicable. For example, the deblocking temperature of phenol-blocked toluene (B28343) diisocyanate (TDI) adducts is reduced by electron-withdrawing groups on the phenol. sika.com This suggests a similar trend would be observed for blocked this compound.

Applications in Polymer Chemistry and Materials Science

The primary application of blocked this compound and similar blocked isocyanates is in the formulation of one-component (1K) polyurethane systems. doxuchem.com These systems are stable at room temperature, offering a significant advantage over two-component (2K) systems which have a limited pot life after mixing the isocyanate and polyol components.

Coatings: In the coatings industry, blocked isocyanates are used as crosslinkers for hydroxyl-functional resins (polyols) in heat-cured systems. doxuchem.comcardolite.com These are particularly valuable for applications such as coil coatings, automotive electrodeposition coatings, and powder coatings where a baking step is part of the manufacturing process. doxuchem.comgoogle.com A coating formulation containing a blocked this compound and a polyol would remain stable during storage and application. Upon heating in an industrial oven, the isocyanate would be regenerated and react with the polyol to form a durable, crosslinked polyurethane network. The properties of the final coating, such as hardness, chemical resistance, and weatherability, can be tailored by the choice of the isocyanate, blocking agent, and polyol.

Adhesives and Sealants: Single-component, heat-cured adhesives and sealants also benefit from blocked isocyanate technology. The formulation can be applied to a substrate and remains unreactive until heat is applied, which is advantageous for assembly processes.

Data on Deblocking Temperatures

| Blocking Agent | Typical Deblocking Temperature Range (°C) |

| Sodium Bisulfite | 85 - 110 |

| Diethyl Malonate | 110 - 130 |

| 3,5-Dimethylpyrazole | 115 - 125 |

| Methyl Ethyl Ketoxime (MEKO) | 130 - 150 |

| Phenol | 140 - 160 |

| ε-Caprolactam | 160 - 180 |

Note: These are general ranges and can be influenced by the specific isocyanate structure, the presence of catalysts, and the analytical method used for determination. doxuchem.comwikipedia.orggantrade.com

The use of catalysts, such as organometallic compounds (e.g., dibutyltin (B87310) dilaurate) and tertiary amines, can significantly lower the deblocking temperature, allowing for more energy-efficient curing processes. wikipedia.org

Environmental Fate and Degradation Mechanisms

Hydrolysis in Aqueous Environments

4-Chlorophenyl isocyanate reacts readily with water, a process known as hydrolysis, which is a primary degradation pathway in aqueous environments echemi.comnih.gov. The reaction proceeds through a two-stage process. Initially, the isocyanate group (-NCO) reacts with water to form an unstable intermediate, 4-chlorophenylcarbamic acid. This carbamic acid subsequently decomposes, losing carbon dioxide to yield the final stable product, 4-chloroaniline (B138754) rsc.org.

Table 1: Thermodynamic Parameters for the Hydrolysis of this compound

This table details the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) for the two consecutive reactions involved in the hydrolysis of this compound to 4-chloroaniline.

| Reaction Stage | Parameter | Value |

|---|---|---|

| First Reaction (Isocyanate to Carbamic Acid) | Activation Enthalpy (ΔH‡) | ≈ 22 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | ≈ –202 J mol⁻¹ K⁻¹ | |

| Second Reaction (Carbamic Acid to Aniline) | Activation Enthalpy (ΔH‡) | 22 ± 1 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | –216 ± 3 J mol⁻¹ K⁻¹ |

Data sourced from kinetic studies in diethyl ether solution rsc.org.

Due to this rapid hydrolysis, this compound is not expected to persist in moist soil or aquatic systems. Consequently, processes like adsorption to sediment, bioaccumulation, and volatilization from water are not considered significant environmental fate processes echemi.comnih.gov.

Atmospheric Degradation by Hydroxyl Radicals

If released into the atmosphere, this compound is expected to exist entirely in the vapor phase due to its vapor pressure echemi.comnih.gov. In the atmosphere, the dominant degradation mechanism is reaction with photochemically-produced hydroxyl radicals (•OH) echemi.comnih.gov. The hydroxyl radical is a powerful oxidant that initiates the breakdown of many volatile organic compounds in the troposphere copernicus.orgcopernicus.org.

The estimated rate constant for the reaction between vapor-phase this compound and hydroxyl radicals is 1.5 x 10⁻¹² cm³/molecule-sec at 25°C. Based on this rate, the atmospheric half-life of the compound is calculated to be approximately 7 days echemi.comnih.gov.

Table 2: Estimated Atmospheric Degradation of this compound

This table summarizes the key parameters for the atmospheric degradation of this compound by hydroxyl radicals.

| Parameter | Value |

|---|---|

| Primary Degradation Pathway | Reaction with Hydroxyl Radicals (•OH) |

| Estimated Reaction Rate Constant (25°C) | 1.5 x 10⁻¹² cm³/molecule-sec |

| Estimated Atmospheric Half-Life | 7 days |

Data sourced from structure-activity relationship estimations echemi.comnih.gov.

Biodegradation Studies (Lack of Data and Research Opportunities)

There is a notable lack of available data regarding the biodegradation of this compound in soil or water nih.gov. The rapid hydrolysis of the isocyanate group likely precludes significant microbial interaction with the parent compound. However, the primary degradation product, 4-chloroaniline, is a chlorinated aromatic compound, a class of substances for which biodegradation pathways have been studied mdpi.comnih.gov.

This absence of information presents a research opportunity. Future studies could investigate the microbial degradation of 4-chloroaniline and other potential transformation products under various environmental conditions (aerobic and anaerobic). Understanding the ultimate fate of the chlorinated aromatic ring is essential for a complete environmental risk assessment. Research could focus on identifying microbial species capable of metabolizing these degradation products and elucidating the enzymatic pathways involved, which is a key area in the bioremediation of chlorinated pollutants mdpi.comnih.gov.

Biomonitoring and Toxicological Insights at the Molecular Level

Formation of DNA Adducts

Isocyanates are known to be electrophilic and can react with nucleophilic sites within DNA, leading to the formation of covalent adducts. These DNA adducts are considered important biomarkers for assessing exposure to genotoxic agents.

Adducts with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine

Research has demonstrated that 4-Chlorophenyl isocyanate reacts with the exocyclic amino groups of DNA bases to form carbamoylated derivatives. Specifically, adducts of 4-CPI have been synthesized and characterized with 2'-deoxyadenosine, 2'-deoxyguanosine, and 2'-deoxycytidine. These reactions result in the formation of a covalent bond between the isocyanate group of 4-CPI and the amino groups of the nucleosides. The formation of these bulky adducts can disrupt the normal structure and function of DNA.

Table 1: this compound DNA Adducts

| Nucleoside | Adduct Formed with 4-CPI |

|---|---|

| 2'-deoxyadenosine | 4-CPI-2'-deoxyadenosine adduct |

| 2'-deoxyguanosine | 4-CPI-2'-deoxyguanosine adduct |

| 2'-deoxycytidine | 4-CPI-2'-deoxycytidine adduct |

Analytical Methods for Low-Level Detection (LC-MS/MS)

To enable the sensitive detection of these DNA modifications in biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. This analytical technique provides high sensitivity and specificity, allowing for the identification and quantification of the specific adducts formed between 4-CPI and DNA bases, even at very low levels of exposure. The use of LC-MS/MS is crucial for biomonitoring studies where the concentration of adducts may be minimal.

Implications for Cancer Risk

The formation of DNA adducts by chemical agents is a critical initiating event in chemical carcinogenesis. These adducts can interfere with DNA replication and transcription, leading to mutations if not repaired by the cell's DNA repair machinery. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can lead to uncontrolled cell growth and the development of cancer. Therefore, the ability of this compound to form DNA adducts suggests a potential for carcinogenic risk, making the monitoring of such adducts in exposed populations an important aspect of public health.

Formation of Protein Adducts

In addition to reacting with DNA, the electrophilic nature of this compound allows it to form covalent adducts with proteins. Nucleophilic amino acid residues within proteins, such as lysine, are potential targets for reaction with the isocyanate group.

Use as Dosimeters for Isocyanate Exposure

Protein adducts, particularly those formed with abundant blood proteins like hemoglobin and albumin, serve as valuable biomarkers for assessing the biologically effective dose of xenobiotics. Because these proteins have longer half-lives in the body compared to the parent compound or its metabolites in urine or blood, their adducts provide an integrated measure of exposure over a longer period. The measurement of 4-CPI-protein adducts can therefore be used as a dosimeter to quantify an individual's exposure to this isocyanate, reflecting the amount that has been absorbed and is available to interact with cellular targets.

Metabolic Activation and Reactive Intermediate Formation

While this compound is itself a reactive molecule, its formation can also be the result of the metabolic activation of other chemical compounds. This bioactivation process can lead to the generation of 4-CPI as a reactive intermediate within the body.

P450-Mediated Hydroxylation Pathways

The metabolic fate of this compound (CPIC) within biological systems is influenced by enzymatic processes, primarily mediated by the cytochrome P450 (P450) superfamily of enzymes. These enzymes are central to the biotransformation of a vast array of xenobiotics. In the case of aromatic compounds like CPIC, P450 enzymes typically catalyze hydroxylation reactions. mdpi.com This process involves the insertion of a hydroxyl (-OH) group onto the aromatic ring.

The hydroxylation of the phenyl ring in CPIC can theoretically occur at positions ortho or meta to the isocyanate group. This bioactivation step is significant because the introduction of a hydroxyl group can create a precursor for further oxidation. For instance, the formation of a phenol metabolite can be followed by a subsequent oxidation to yield reactive catechol or quinone-type intermediates. These electrophilic species are capable of covalently binding to biological macromolecules, a process often linked to toxicity. researchgate.net The specific P450 isoforms involved in CPIC metabolism and the preferential site of hydroxylation are key determinants of its toxicological profile.

| Potential Metabolite | Metabolic Pathway | Enzyme System | Potential for Further Reaction |

| 2-Hydroxy-4-chlorophenyl isocyanate | Aromatic Hydroxylation | Cytochrome P450 | Oxidation to quinone-imine |

| 3-Hydroxy-4-chlorophenyl isocyanate | Aromatic Hydroxylation | Cytochrome P450 | Formation of catechol derivatives |

Trapping of p-Chlorophenyl Isocyanate (CPIC) by GSH

This compound is an electrophilic compound, making it reactive towards endogenous nucleophiles. A primary detoxification pathway for such reactive intermediates involves conjugation with glutathione (GSH), a tripeptide that plays a critical role in protecting cells from electrophilic stress. This reaction is often catalyzed by glutathione S-transferases (GSTs).

The isocyanate group (-N=C=O) of CPIC is highly susceptible to nucleophilic attack by the thiol group (-SH) of the cysteine residue in GSH. This conjugation reaction results in the formation of a stable, water-soluble GSH adduct, which can be further processed and excreted from the body. The trapping of CPIC by GSH effectively neutralizes its reactivity, preventing it from binding to critical cellular targets like proteins and nucleic acids. This process is a crucial mechanism in mitigating the potential toxicity of CPIC. nih.gov The efficiency of this detoxification pathway can influence individual susceptibility to CPIC-induced toxicity.

Formation of p-Chloroaniline (CPA) as a Hydrolytic Product

In the presence of water, this compound undergoes hydrolysis to form p-chloroaniline (CPA). cymitquimica.comrsc.org This reaction proceeds through an unstable intermediate, a carbamic acid (p-chlorophenylcarbamic acid). This intermediate subsequently decarboxylates, losing carbon dioxide to yield the final amine product, p-chloroaniline. rsc.org

Kinetic studies of the spontaneous hydrolysis of CPIC in diethyl ether solution have shown that the process involves two consecutive first-order reactions when water is in sufficient excess. rsc.org The formation of CPA is a significant toxicological consideration, as p-chloroaniline itself is a compound with known toxicity. nih.gov Therefore, the hydrolysis of CPIC represents a transformation to a different, yet still hazardous, chemical entity.

| Reactant | Intermediate | Final Products |

| This compound | p-Chlorophenylcarbamic acid | p-Chloroaniline, Carbon Dioxide |

Structural Modification Strategies to Mitigate Reactive Metabolite Formation

In drug discovery and chemical safety assessment, a key strategy to reduce toxicity is to design molecules that are less prone to metabolic activation into reactive metabolites. nih.govwashington.edu For a compound like this compound, several structural modification strategies could theoretically be employed to mitigate the formation of reactive species.

One common approach is to block the sites of metabolism that lead to bioactivation. researchgate.net For CPIC, this would involve modifying the aromatic ring to prevent P450-mediated hydroxylation.

Key Strategies:

Introduction of Blocking Groups: Placing an inert and metabolically stable group, such as fluorine, at the positions on the aromatic ring most susceptible to hydroxylation can sterically hinder or electronically deactivate the site, preventing the formation of phenol and subsequent quinone-type metabolites. researchgate.net

Bioisosteric Replacement: Replacing the entire chlorophenyl ring with a different chemical scaffold that is less likely to undergo metabolic activation could be another approach. For example, using a heterocyclic ring system that is more metabolically stable might prevent the formation of reactive aromatic metabolites.

Modulation of Electronic Properties: Altering the electronic properties of the molecule by adding electron-withdrawing or electron-donating groups can influence its metabolic profile, potentially directing metabolism away from pathways that produce reactive intermediates.

These strategies are based on the principle of "metabolic shunting," where chemical modifications redirect the metabolic pathway towards detoxification (e.g., glucuronidation) rather than bioactivation. drughunter.com The goal is to create analogues that retain their desired functionality while possessing an improved safety profile by minimizing or eliminating the potential to form harmful reactive metabolites. washington.edu

| Modification Strategy | Target Metabolic Pathway | Rationale | Example Modification on CPIC |

| Site Blocking | Aromatic Hydroxylation | Prevent formation of reactive phenols/quinones | Introduction of a fluorine atom on the phenyl ring |

| Bioisosteric Replacement | Overall Metabolism | Replace metabolically liable moiety with a stable one | Replace chlorophenyl group with a pyridine (B92270) derivative |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms